[(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester
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Overview
Description
[®-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester is a synthetic organic compound characterized by its unique chemical structure, which includes a pyrrolidine ring, a chloroacetyl group, and a benzyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [®-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester typically involves multiple steps, starting with the preparation of the pyrrolidine ring. One common method involves the reaction of a suitable amine with a chloroacetyl chloride under controlled conditions to form the chloroacetylated intermediate. This intermediate is then reacted with benzyl chloroformate in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
[®-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the chloroacetyl group or other parts of the molecule.
Substitution: Nucleophilic substitution reactions can occur at the chloroacetyl group, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
Chemistry
In chemistry, [®-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its specific molecular configuration. It may serve as a probe or ligand in biochemical assays.
Medicine
In medicine, [®-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester has potential applications in drug development. Its ability to interact with biological targets makes it a candidate for the design of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and pharmaceuticals. Its versatility and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of [®-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The pyrrolidine ring and benzyl ester moiety contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- [®-1-(2-Bromo-acetyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester
- [®-1-(2-Iodo-acetyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester
- [®-1-(2-Fluoro-acetyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester
Uniqueness
[®-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester is unique due to the presence of the chloroacetyl group, which imparts specific reactivity and binding properties. Compared to its bromo, iodo, and fluoro analogs, the chloro derivative may exhibit different reactivity and biological activity, making it a distinct and valuable compound for research and industrial applications.
Properties
IUPAC Name |
benzyl N-[(3R)-1-(2-chloroacetyl)pyrrolidin-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O3/c15-8-13(18)17-7-6-12(9-17)16-14(19)20-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,16,19)/t12-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CASZWTJNHOXXEK-GFCCVEGCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)OCC2=CC=CC=C2)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1NC(=O)OCC2=CC=CC=C2)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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